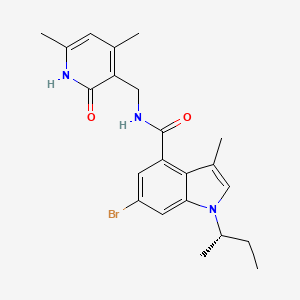![molecular formula C9H5Cl2N3O2 B2890757 Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate CAS No. 1956384-78-3](/img/structure/B2890757.png)
Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H5Cl2N3O2. It is characterized by a pyrido[3,2-d]pyrimidine core structure substituted with two chlorine atoms at positions 2 and 4, and a methyl ester group at position 6. This compound is a pale-yellow to yellow-brown solid at room temperature .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the vascular endothelial growth factor (vegf)/kinase insert domain-containing receptor (kdr) and platelet-derived growth factor (pdgf) receptor . These receptors play crucial roles in cell proliferation and angiogenesis, making them important targets for anti-cancer therapies.
Mode of Action
It is likely that the compound interacts with its targets by binding to the active sites of the receptors, thereby inhibiting their function and leading to downstream effects such as reduced cell proliferation and angiogenesis .
Biochemical Pathways
Given its potential targets, it can be inferred that the compound may affect pathways related to cell proliferation and angiogenesis .
Pharmacokinetics
Its degree of lipophilicity, which reflects the compound’s affinity for a lipid environment, suggests that it can easily diffuse into cells .
Result of Action
Given its potential targets and mode of action, it can be inferred that the compound may lead to reduced cell proliferation and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a suitable pyridine derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Ester hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrido[3,2-d]pyrimidine derivatives.
Ester hydrolysis: 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylic acid.
Oxidation and reduction: Various oxidized or reduced forms depending on the specific reaction conditions.
Scientific Research Applications
Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-dichloropyridine-4-carboxylate: Similar in structure but with chlorine atoms at different positions.
2,4-dichloropyrimidine: Lacks the pyridine ring and ester group.
Pyrido[3,2-d]pyrimidine derivatives: Various derivatives with different substituents and functional groups.
Uniqueness
Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This structural arrangement imparts distinct chemical and biological properties, making it valuable for diverse research applications .
Properties
IUPAC Name |
methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c1-16-8(15)5-3-2-4-6(12-5)7(10)14-9(11)13-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHMVURGKXWUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2890674.png)
![1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2890677.png)
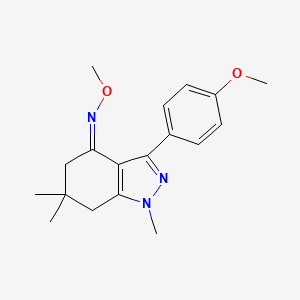
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2890681.png)
![3-Fluorosulfonyloxy-5-[[(1R,2R)-2-methoxycyclohexyl]carbamoyl]pyridine](/img/structure/B2890684.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890685.png)
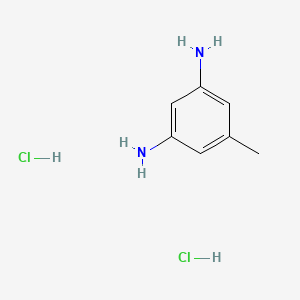
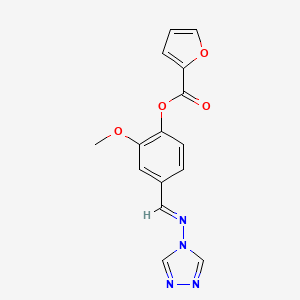
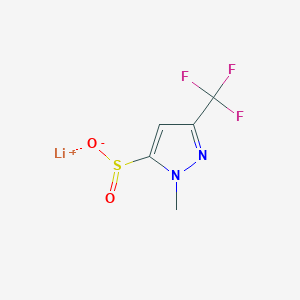

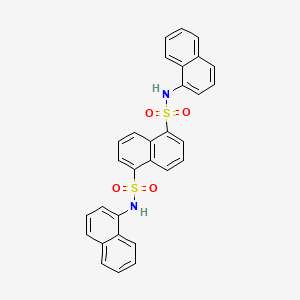
![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2890694.png)
methanone](/img/structure/B2890696.png)
